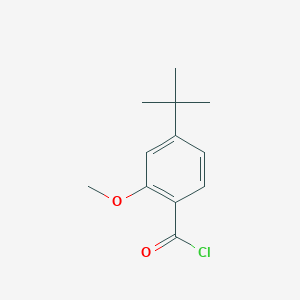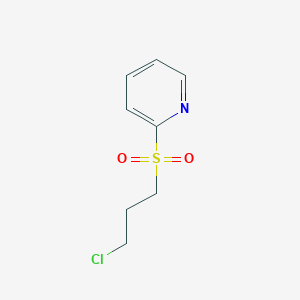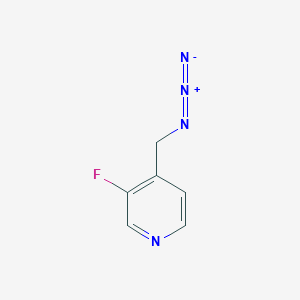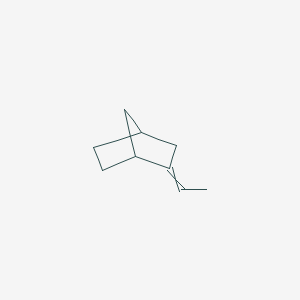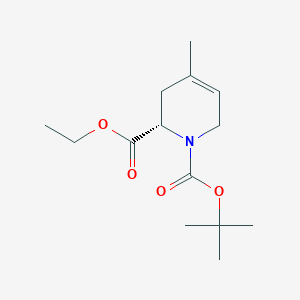
1-(tert-Butyl) 2-ethyl (S)-4-methyl-3,6-dihydropyridine-1,2(2H)-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butyl) 2-ethyl (S)-4-methyl-3,6-dihydropyridine-1,2(2H)-dicarboxylate: is a complex organic compound often used in the field of organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a tetrahydropyridine ring, a butoxycarbonyl protecting group, and an ethyl ester functional group. These features make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 2-ethyl (S)-4-methyl-3,6-dihydropyridine-1,2(2H)-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Tetrahydropyridine Ring: This step involves the cyclization of a suitable precursor, such as a 1,5-diene, under acidic or basic conditions to form the tetrahydropyridine ring.
Introduction of the Butoxycarbonyl Group: The butoxycarbonyl (Boc) protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Esterification: The carboxylic acid group is esterified using ethanol and a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
1-(tert-Butyl) 2-ethyl (S)-4-methyl-3,6-dihydropyridine-1,2(2H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
1-(tert-Butyl) 2-ethyl (S)-4-methyl-3,6-dihydropyridine-1,2(2H)-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 1-(tert-Butyl) 2-ethyl (S)-4-methyl-3,6-dihydropyridine-1,2(2H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
Similar Compounds
N-t-Butoxycarbonyl-4-methyl-1,2,3,6-tetrahydropyridine-2®-carboxylic acid ethyl ester: This compound is a stereoisomer of the target compound, differing only in the configuration at the 2-position.
N-t-Butoxycarbonyl-4-methyl-1,2,3,6-tetrahydropyridine-2(S)-carboxylic acid methyl ester: This compound has a methyl ester group instead of an ethyl ester group.
Uniqueness
The uniqueness of 1-(tert-Butyl) 2-ethyl (S)-4-methyl-3,6-dihydropyridine-1,2(2H)-dicarboxylate lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. This makes it a valuable tool in the synthesis of stereochemically pure compounds and the study of stereoselective reactions.
特性
分子式 |
C14H23NO4 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC名 |
1-O-tert-butyl 2-O-ethyl (2S)-4-methyl-3,6-dihydro-2H-pyridine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H23NO4/c1-6-18-12(16)11-9-10(2)7-8-15(11)13(17)19-14(3,4)5/h7,11H,6,8-9H2,1-5H3/t11-/m0/s1 |
InChIキー |
QLWNUCYFILNKCF-NSHDSACASA-N |
異性体SMILES |
CCOC(=O)[C@@H]1CC(=CCN1C(=O)OC(C)(C)C)C |
正規SMILES |
CCOC(=O)C1CC(=CCN1C(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Sulfamoylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B8424929.png)
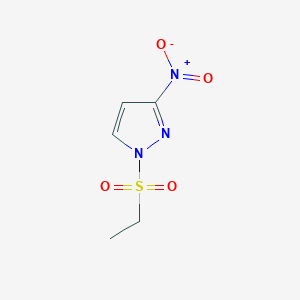
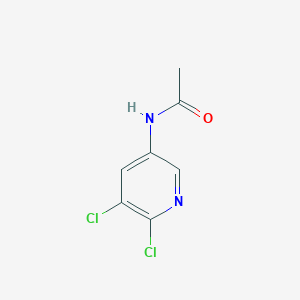
![5-[(2-Chloro-6-nitrophenyl)methyl]-2,4imidazolidinedione](/img/structure/B8424948.png)
![2-[4-(4-Nitrophenyl)-[1,4]diazepan-1-yl]ethanol](/img/structure/B8424955.png)
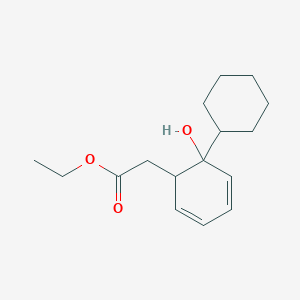
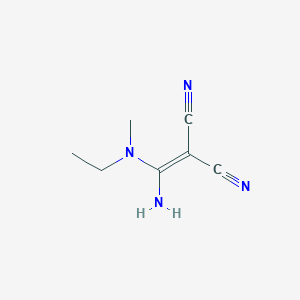
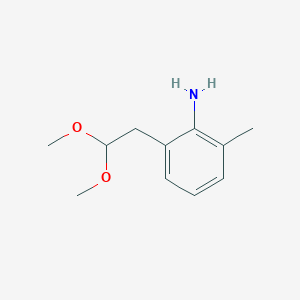
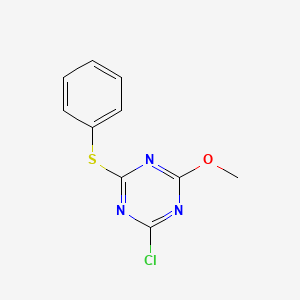
![{4-Methoxy-2-[(prop-2-en-1-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B8425015.png)
